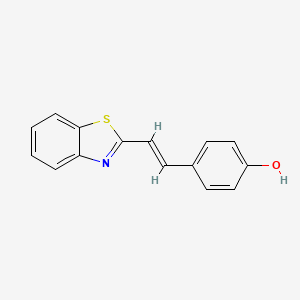

4-((1E)-2-benzothiazol-2-ylvinyl)phenol

Description

Contextualization within Benzothiazole-Phenol Hybrid Systems

4-((1E)-2-benzothiazol-2-ylvinyl)phenol belongs to a broader class of molecules known as benzothiazole-phenol hybrid systems. These systems are characterized by the covalent linkage of a benzothiazole (B30560) moiety and a phenol (B47542) moiety. Benzothiazole is a bicyclic heterocyclic compound that is considered an electron-deficient (acceptor) system, while the hydroxyl-substituted phenyl group (phenol) is electron-rich (donor). This donor-acceptor (D-A) architecture is fundamental to their function.

The electronic communication between the donor and acceptor units, often facilitated by a π-conjugated linker, gives rise to interesting photophysical phenomena such as intramolecular charge transfer (ICT). nih.gov Upon absorption of light, an electron is promoted from the phenol end of the molecule to the benzothiazole end, creating an excited state with a large dipole moment. This process is highly sensitive to the molecule's local environment, making these hybrids valuable as chemical sensors. acs.org Furthermore, the presence of the acidic phenol proton and a basic nitrogen atom on the benzothiazole ring in close proximity can facilitate a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). nih.govnih.gov This process can lead to a large Stokes shift (a significant difference between the absorption and emission wavelengths), which is a highly desirable property for fluorescent probes and imaging agents. rsc.org

Historical Perspective of Styrylbenzothiazole (B8753269) Chemistry

The development of styrylbenzothiazole chemistry is rooted in the broader history of synthetic dye chemistry, which began in the mid-19th century with the discovery of aniline-based dyes from coal tar. chemistryviews.org Chemists like August Wilhelm von Hofmann laid the groundwork for synthetic organic chemistry, which enabled the creation of a vast array of chromophores. chemistryviews.org

Styryl dyes, which are characterized by a C=C double bond (a vinyl group) linking two aromatic systems, became a significant class of compounds. The inclusion of heterocyclic rings, such as benzothiazole, proved to be an effective strategy for tuning the electronic and optical properties of these dyes. The benzothiazole unit acts as a potent electron-accepting group, and when combined with an electron-donating group through the styryl bridge, it creates a robust push-pull system. This molecular design has been extensively explored for applications requiring high optical nonlinearity. researchgate.net Research into these systems has focused on modifying the donor and acceptor strengths and extending the π-conjugation length to optimize their performance for use in photonics and optoelectronics. researchgate.net

Structural Significance and Research Rationale for this compound

The specific structure of this compound is critical to its function and the scientific interest it attracts. The molecule can be deconstructed into three key components:

The Benzothiazole Moiety: This heterocyclic system serves as the electron acceptor and contains a nitrogen atom that can act as a proton acceptor. nih.gov

The Phenol Moiety: The 4-hydroxyphenyl group acts as the electron donor. The hydroxyl group is also a proton donor.

The (1E)-vinyl Linker: The C=C double bond in the trans or (E)-configuration ensures a more planar and rigid conformation of the molecule. This planarity is crucial for effective π-conjugation between the donor and acceptor ends, facilitating efficient intramolecular charge transfer (ICT). nih.gov

The primary rationale for investigating this compound stems from the potential for ESIPT. nih.govacs.org In the ground state, the molecule exists in an enol form. Upon photoexcitation, the acidity of the phenol and the basicity of the benzothiazole nitrogen increase, triggering the transfer of a proton from the hydroxyl group to the nitrogen atom. nih.gov This creates an excited-state keto-tautomer, which is responsible for the fluorescence emission. The process results in a significantly red-shifted emission compared to the absorption, a key feature of ESIPT fluorophores. nih.gov This large Stokes shift is advantageous for applications in fluorescence sensing and bio-imaging as it minimizes self-absorption and background interference.

Overview of Advanced Research Domains Pertinent to this compound

Research into this compound and its close analogs spans several advanced scientific domains, driven by its unique photophysical properties.

Fluorescent Chemosensors: The sensitivity of the ICT and ESIPT processes to the local environment makes these molecules excellent candidates for fluorescent sensors. acs.org For example, the fluorescence properties of similar benzothiazole-based hybrids can change dramatically upon binding to specific metal ions or anions, allowing for their selective detection. nih.govacs.org The vinyl linker is a key structural element that can be engineered for specific sensing reactions. nih.gov

Materials for Nonlinear Optics (NLO): The significant change in dipole moment between the ground and excited states, a hallmark of donor-acceptor styryl dyes, gives rise to second-order NLO properties. researchgate.net Materials with high NLO activity are essential for technologies like frequency doubling (second-harmonic generation) and optical data processing. researchgate.netamanote.com

Solid-State Emitters and AIEgens: Many traditional fluorescent dyes suffer from aggregation-caused quenching (ACQ) in the solid state, which limits their application in devices. However, some benzothiazole derivatives exhibit the opposite effect, known as aggregation-induced emission (AIE). nih.govnih.gov This phenomenon, where fluorescence is enhanced in the aggregated or solid state, is highly valuable for the fabrication of organic light-emitting diodes (OLEDs) and solid-state sensors. nih.gov The ESIPT process can be promoted in the aggregated state, contributing to efficient solid-state emission. nih.gov

Biological and Cellular Imaging: The large Stokes shifts and environmental sensitivity of ESIPT probes are highly beneficial for biological imaging. nih.gov Benzothiazole-based fluorescent probes have been developed as lysosomal markers and for visualizing other cellular components, offering high contrast and selectivity. rsc.org

Table 1: Representative Photophysical Properties of a Benzothiazole-Phenol System Data for a closely related ESIPT compound, 2-(1'-hydroxypyrenyl)benzothiazole, is shown for illustrative purposes, highlighting typical characteristics of this class.

| Property | Value | Reference |

| Absorption Maximum (λabs) | ~431 nm (in THF) | nih.gov |

| Emission Maximum (λem) | ~592 nm (in THF) | nih.gov |

| Stokes Shift (Δλ) | ~161 nm | nih.gov |

| Solid State Emission (λem) | 626 nm | nih.gov |

| Quantum Yield (Φ) (Solid) | 0.35 | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NOS/c17-12-8-5-11(6-9-12)7-10-15-16-13-3-1-2-4-14(13)18-15/h1-10,17H/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUPCLKTBZSLIH-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)/C=C/C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations for 4 1e 2 Benzothiazol 2 Ylvinyl Phenol

Established Synthetic Pathways to 4-((1E)-2-benzothiazol-2-ylvinyl)phenol

The construction of the pivotal vinyl linkage between the benzothiazole (B30560) and phenol (B47542) rings can be achieved through several established olefination and cross-coupling strategies.

The Horner-Wadsworth-Emmons (HWE) reaction, a prominent variation of the Wittig reaction, is a powerful method for forming alkenes with high (E)-stereoselectivity. rsc.org This pathway involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of the target compound, this typically involves the reaction of a benzothiazole-containing phosphonate (B1237965) with 4-hydroxybenzaldehyde (B117250).

The general two-step process begins with the preparation of the phosphonate reagent, diethyl (benzo[d]thiazol-2-ylmethyl)phosphonate, via the Arbuzov reaction between 2-(chloromethyl)benzothiazole and triethyl phosphite. In the second step, the phosphonate is deprotonated with a suitable base (e.g., sodium hydride, sodium methoxide) to generate the nucleophilic carbanion. nih.gov This carbanion then reacts with 4-hydroxybenzaldehyde. The subsequent elimination of the phosphate (B84403) byproduct yields the desired this compound, predominantly as the E-isomer due to thermodynamic control in the formation of the key oxaphosphetane intermediate. rsc.orgorganic-chemistry.org

Table 1: Representative Reagents for Wittig-Horner Synthesis

| Role | Compound | Notes |

|---|---|---|

| Phosphonate Reagent | Diethyl (benzo[d]thiazol-2-ylmethyl)phosphonate | Provides the benzothiazole and vinyl carbon. |

| Aldehyde | 4-Hydroxybenzaldehyde | Provides the phenol ring. |

| Base | Sodium Methoxide (NaOMe) or Sodium Hydride (NaH) | Deprotonates the phosphonate to form the ylide. |

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Anhydrous conditions are crucial for the reaction. |

The Knoevenagel condensation provides a direct route to 2-styrylbenzothiazoles through the reaction of an active methyl group on the benzothiazole ring with an aromatic aldehyde. nih.gov Specifically, 2-methylbenzo[d]thiazole can serve as the active methylene (B1212753) component, reacting with 4-hydroxybenzaldehyde.

One documented synthesis involves heating 2-methylbenzo[d]thiazole with 4-hydroxybenzaldehyde in acetic anhydride (B1165640). google.com In this one-pot procedure, acetic anhydride acts as both the solvent and a condensing agent. The reaction proceeds through the formation of an intermediate that subsequently eliminates water to form the stable conjugated vinyl linkage. Following the condensation, a hydrolysis step with methanolic HCl is required to deprotect the acetylated phenol and any acetylated byproducts, yielding the final product. google.com This method has been reported to produce (E)-4-(2-(benzo[d]thiazol-2-yl)vinyl)phenol in a moderate yield of 47.4%. google.com

Table 2: Published Knoevenagel Condensation Protocol

| Parameter | Condition | Reference |

|---|---|---|

| Benzothiazole Source | 2-Methylbenzo[d]thiazole | google.com |

| Aldehyde Source | 4-Hydroxybenzaldehyde | google.com |

| Solvent/Reagent | Acetic Anhydride | google.com |

| Temperature | 120 °C | google.com |

| Reaction Time | 16-18 hours | google.com |

| Work-up | MeOH:HCl, then neutralization | google.com |

| Reported Yield | 47.4% | google.com |

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, coupling aryl or vinyl halides with alkenes using a palladium catalyst. nih.gov This method is highly effective for synthesizing styrenyl compounds and offers excellent control over stereochemistry, typically yielding the trans- (or E-) isomer. nih.gov A viable Heck pathway to the target molecule involves the cross-coupling of a 2-halobenzothiazole (e.g., 2-bromobenzothiazole) with 4-vinylphenol. To avoid potential complications with the free phenolic hydroxyl group, 4-acetoxystyrene (B54282) is often used as the coupling partner, with a subsequent deacetylation step to furnish the final product. nih.gov

The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of a phosphine (B1218219) ligand (e.g., triphenylphosphine (B44618) or tri(o-tolyl)phosphine) and a base (e.g., triethylamine). nih.gov The solvent choice can influence reaction outcomes, with polar aprotic solvents like DMF or acetonitrile (B52724) being common. nih.gov

Table 3: Typical Conditions for Heck Reaction Synthesis

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | 2-Bromobenzothiazole | Benzothiazole source. |

| Alkene | 4-Vinylphenol or 4-Acetoxystyrene | Vinylphenol source. |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | Precursor to the active Pd(0) catalyst. |

| Ligand | Tri(o-tolyl)phosphine | Stabilizes the catalyst and promotes the reaction. |

| Base | Triethylamine (Et₃N) | Neutralizes the HBr formed during the reaction. |

| Solvent | N,N-Dimethylformamide (DMF) | Solubilizes reactants and facilitates the reaction. |

Exploration of Reaction Conditions and Optimization Protocols

Optimizing the synthesis of this compound is crucial for improving yield, purity, and cost-effectiveness. The optimization process involves systematically varying key reaction parameters.

For Wittig-Horner reactions, optimization focuses on the choice of base and solvent. Stronger bases can lead to faster reaction times but may also increase side reactions. The temperature is also critical; while initial ylide formation is often done at 0 °C or room temperature, the subsequent reaction with the aldehyde may require heating to proceed at a reasonable rate.

In Knoevenagel condensations , the catalyst and reaction temperature are primary variables. While the use of acetic anhydride at high temperatures is effective, alternative catalysts such as piperidine (B6355638) or Lewis acids could potentially lower the required temperature and reaction time, minimizing byproduct formation. google.com

For Heck reactions , optimization is more complex, involving the screening of palladium sources, ligands, bases, and solvents. The nature of the phosphine ligand is particularly critical, influencing both catalytic activity and selectivity. The ratio of reactants and catalyst loading are also fine-tuned to maximize yield while minimizing the cost associated with the precious metal catalyst.

Table 4: General Parameters for Synthetic Optimization

| Parameter | Variables | Potential Impact |

|---|---|---|

| Catalyst/Reagent | Type (e.g., different Pd ligands, bases) and loading. | Affects reaction rate, yield, and selectivity. |

| Solvent | Polarity, aprotic vs. protic. | Influences solubility, reaction rate, and work-up. |

| Temperature | Varies from room temperature to high-temperature reflux. | Controls reaction kinetics and can influence selectivity. |

| Reaction Time | Monitored by TLC or LC-MS. | Ensures reaction completion and minimizes degradation. |

Stereoselective Synthesis of the (1E)-Isomer and Isomeric Control

For applications in materials and medicine, controlling the geometry of the carbon-carbon double bond is paramount. The (1E)-isomer, or trans-isomer, is generally the more thermodynamically stable and desired product due to its extended conjugation.

Wittig-Horner Reaction: This method is renowned for its high (E)-selectivity when using stabilized ylides, such as the one derived from diethyl (benzo[d]thiazol-2-ylmethyl)phosphonate. The reaction mechanism allows for equilibration to the more stable anti-oxaphosphetane intermediate, which preferentially eliminates to form the (E)-alkene. rsc.org

Heck Reaction: The mechanism of the Heck reaction inherently favors the formation of the trans-product. This selectivity arises from the syn-addition of the palladium species across the double bond, followed by a syn-elimination of palladium hydride, which typically occurs after bond rotation to a lower energy conformation that leads to the (E)-isomer. nih.gov

Knoevenagel Condensation: The condensation reaction between 2-methylbenzothiazole (B86508) and 4-hydroxybenzaldehyde has also been shown to produce the (E)-isomer. google.com This is attributed to the formation of the more sterically favored and thermodynamically stable trans-conjugated system during the dehydration step.

In all three major pathways, the formation of the (1E)-isomer is favored, simplifying the purification process as the (1Z)-isomer is typically a minor or non-existent byproduct.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of benzothiazole derivatives is an area of active research, aiming to reduce environmental impact by minimizing hazardous waste and energy consumption.

Alternative Solvents and Catalysts: For Knoevenagel-type condensations, research has shown the viability of using water as a solvent and proceeding under catalyst-free conditions, often facilitated by heating. nih.gov This approach eliminates the need for organic solvents and potentially harsh catalysts, significantly improving the environmental profile of the synthesis.

Energy-Efficient Methods: The use of ultrasound has been explored as a green method for promoting Wittig and Wittig-Horner reactions. Sonication can increase reaction rates and yields, often under milder temperature conditions than conventional heating, thus saving energy.

Atom Economy: Condensation reactions like the Knoevenagel are inherently atom-economical, with water being the only major byproduct. The Heck reaction can be less atom-economical due to the generation of salt byproducts, but the development of highly efficient catalysts that can be used at very low loadings (high turnover numbers) helps mitigate this. nih.gov The use of phosphine-free catalyst systems or carrying out the reaction in water can further enhance the green credentials of the Heck reaction. nih.gov

By adapting these greener protocols, the synthesis of this compound can be made more sustainable and environmentally benign.

Advanced Spectroscopic Characterization and Structural Elucidation of this compound

The unequivocal structural determination and detailed characterization of novel organic compounds are foundational to the advancement of chemical sciences. For a molecule such as this compound, which incorporates the pharmacologically significant benzothiazole scaffold linked to a phenolic moiety via a vinyl bridge, a comprehensive spectroscopic analysis is paramount. This article delves into the advanced spectroscopic techniques employed to elucidate the precise structure, connectivity, and electronic nature of this compound.

Computational and Theoretical Investigations of 4 1e 2 Benzothiazol 2 Ylvinyl Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

DFT has become a cornerstone of computational chemistry for its ability to accurately predict the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT provides a feasible approach to understanding the distribution of electrons and their energies within a molecule.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and its electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key parameter that influences the molecule's stability and its absorption of light.

For 4-((1E)-2-benzothiazol-2-ylvinyl)phenol, DFT calculations would reveal the spatial distribution of these orbitals. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the phenol (B47542) and vinyl bridge, while the LUMO is often centered on the electron-deficient benzothiazole (B30560) moiety. This separation of the HOMO and LUMO is characteristic of a donor-π-acceptor (D-π-A) type structure.

A smaller HOMO-LUMO gap generally corresponds to a molecule that is more easily excitable, absorbing light at longer wavelengths. Computational studies on similar benzothiazole derivatives have shown that the nature of substituents can significantly tune this energy gap. While specific values for this compound require dedicated calculations, the expected range for the HOMO-LUMO gap would be in the order of 3-4 eV, typical for such conjugated systems.

| Parameter | Calculated Value (eV) - Representative |

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -2.0 to -2.5 |

| HOMO-LUMO Gap | 3.0 to 4.0 |

| Note: These are representative values based on similar compounds and actual values for this compound would require specific DFT calculations. |

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interactions. The EPS is calculated by placing a positive point charge at various points on the electron density surface of the molecule and calculating the potential energy.

For this compound, the EPS map would likely show a region of negative potential (typically colored red or orange) around the nitrogen atom of the benzothiazole ring and the oxygen atom of the phenol group, indicating these are sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the phenolic proton. This information is crucial for understanding how the molecule might interact with other molecules or its environment, including potential hydrogen bonding interactions.

Molecular Geometry Optimization and Conformer Analysis

Before electronic properties can be accurately calculated, the molecule's three-dimensional structure must be determined. Molecular geometry optimization is a computational process that finds the lowest energy arrangement of atoms in a molecule. Using DFT methods, the bond lengths, bond angles, and dihedral angles of this compound can be precisely calculated.

The planarity of the molecule is a critical factor influencing its electronic properties. A more planar structure allows for better delocalization of π-electrons across the vinyl bridge, which connects the donor (phenol) and acceptor (benzothiazole) parts of the molecule. This extended conjugation affects the HOMO-LUMO gap and the photophysical properties. Conformer analysis may also be performed to identify different stable spatial arrangements of the molecule and their relative energies. For the (1E) isomer, a largely planar conformation is expected to be the most stable.

| Geometric Parameter | Predicted Value (Representative) |

| C=C Vinyl Bond Length | ~1.34 Å |

| C-N Benzothiazole Bond Length | ~1.38 Å |

| C-O Phenol Bond Length | ~1.36 Å |

| Dihedral Angle (Phenol-Vinyl-Benzothiazole) | ~0-10° |

| Note: These are representative values and would be refined by specific DFT calculations. |

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

TD-DFT is an extension of DFT that allows for the study of molecules in their excited states. It is a powerful tool for predicting and understanding the photophysical properties of molecules, such as their absorption and emission of light.

Prediction of UV-Vis Absorption and Fluorescence Emission Spectra

TD-DFT calculations can predict the electronic transitions that occur when a molecule absorbs light, providing information about the wavelengths of maximum absorption (λmax) in its UV-Vis spectrum. For this compound, the primary absorption band is expected to correspond to a π-π* transition, with significant charge-transfer character from the phenol moiety to the benzothiazole ring. The calculated λmax would likely fall in the near-UV or visible region of the electromagnetic spectrum.

Furthermore, TD-DFT can be used to model the geometry of the molecule in its first excited state. This allows for the prediction of the fluorescence emission spectrum. The difference between the absorption and emission maxima is known as the Stokes shift, which is an important characteristic of a fluorescent molecule. A larger Stokes shift is often desirable for applications in fluorescence imaging.

| Photophysical Property | Predicted Value (Representative) |

| Maximum Absorption Wavelength (λmax) | 350 - 400 nm |

| Maximum Emission Wavelength (λem) | 450 - 500 nm |

| Stokes Shift | 100 - 150 nm |

| Note: These are representative values and would be refined by specific TD-DFT calculations. |

Singlet and Triplet State Energy Calculations

TD-DFT can also be used to calculate the energies of the lowest excited singlet (S1) and triplet (T1) states. The energy difference between the ground state (S0) and the S1 state corresponds to the energy of the absorbed photon that leads to fluorescence. The energy of the T1 state is also important, as it can be populated from the S1 state through a process called intersystem crossing.

The energy gap between the S1 and T1 states (ΔE(S1-T1)) is a critical parameter that governs the photophysical behavior of the molecule. A small S1-T1 gap can facilitate intersystem crossing, potentially leading to phosphorescence or thermally activated delayed fluorescence (TADF). For many organic fluorophores, this gap is significant enough that fluorescence is the dominant de-excitation pathway from the S1 state.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. wjahr.com For this compound, MD simulations can elucidate its conformational flexibility and the influence of surrounding solvent molecules on its three-dimensional structure.

The primary source of conformational flexibility in this compound arises from the rotation around the single bonds of the vinyl linker connecting the phenol and benzothiazole rings. The central carbon-carbon double bond is typically in the trans or (E) configuration, which is generally more stable than the cis (Z) isomer, though light-induced isomerization is possible in related styrylbenzazole systems. diva-portal.org MD simulations can map the energy landscape associated with the rotation of the key dihedral angles, identifying the most stable, low-energy conformations. For instance, computational studies on similar benzothiazole analogs have performed conformational analyses by systematically rotating dihedral angles to identify the most stable conformers. mdpi.com

Solvent effects are critical as they can significantly influence the conformational preferences of a molecule. MD simulations explicitly model solvent molecules (such as water, ethanol, or DMSO), allowing for the observation of direct interactions like hydrogen bonding between the solvent and the phenolic hydroxyl group or the nitrogen atom of the benzothiazole ring. These interactions can stabilize certain conformations over others. The simulation can track metrics such as the radial distribution function to understand the solvation shells and the average number of hydrogen bonds, providing a quantitative measure of solvent interaction.

The table below illustrates the type of data that can be obtained from MD simulations to characterize the conformational behavior of this compound in different solvent environments. The values are representative examples based on typical findings for similar aromatic heterocyclic compounds.

| Parameter | Solvent: Water | Solvent: Ethanol | Solvent: DMSO |

|---|---|---|---|

| Dominant Dihedral Angle (Phenol-Vinyl) | ~175° | ~178° | ~180° |

| Dominant Dihedral Angle (Vinyl-Benzothiazole) | ~170° | ~175° | ~178° |

| Average H-Bonds (Phenol-Solvent) | 2.8 | 1.5 | 1.2 |

| Root Mean Square Fluctuation (RMSF) of Phenol Ring (Å) | 0.8 | 0.6 | 0.5 |

| Root Mean Square Fluctuation (RMSF) of Benzothiazole Ring (Å) | 0.7 | 0.5 | 0.4 |

This is an interactive table. Click on the headers to sort the data.

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational modeling techniques that aim to correlate the structural or physicochemical properties of a series of compounds with a specific property or biological activity. researchgate.net For this compound, QSPR/QSAR models can be developed to predict various properties of its derivatives, such as solubility, electronic properties, or biological efficacy, without the need for empirical measurement. mdpi.com

The process begins with the creation of a dataset of benzothiazole derivatives and their experimentally determined properties. researchgate.net For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify different aspects of the molecule's structure and can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule, describing size, shape, and branching.

Geometrical descriptors: Derived from the 3D structure, such as molecular surface area and volume.

Electronic descriptors: Related to the electron distribution, such as dipole moment, partial charges, and HOMO/LUMO energies. mdpi.com

Hydrophobic descriptors: Quantifying the molecule's lipophilicity, often represented by LogP.

Using statistical methods like multiple linear regression (MLR), a mathematical model is constructed that links the descriptors to the property of interest. researchgate.net For example, a QSAR study on halogen- and amidino-substituted benzazoles found that antiproliferative activity was dependent on the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes. mdpi.comnih.gov

The predictive power of the resulting model is then validated using internal and external sets of compounds. researchgate.net A successful QSPR model for derivatives of this compound could guide the rational design of new compounds. For instance, if a model indicates that higher hydrophobicity at a certain position increases a desired property, new derivatives can be synthesized with lipophilic substituents at that site.

The following interactive table provides an example of a QSPR dataset for a hypothetical series of this compound derivatives, showing the correlation between selected molecular descriptors and a predicted property.

| Derivative (Substitution on Phenol Ring) | Molecular Weight (g/mol) | LogP | Polar Surface Area (Ų) | Predicted Property (Arbitrary Units) |

|---|---|---|---|---|

| -H (Parent) | 267.33 | 4.1 | 58.2 | 1.00 |

| -Cl | 301.77 | 4.8 | 58.2 | 1.25 |

| -OCH3 | 297.36 | 4.0 | 67.4 | 1.10 |

| -NO2 | 312.32 | 3.9 | 104.1 | 0.85 |

| -NH2 | 282.35 | 3.5 | 84.2 | 1.30 |

This is an interactive table. Click on the headers to sort the data.

Chemical Reactivity, Derivatization, and Functionalization Strategies of 4 1e 2 Benzothiazol 2 Ylvinyl Phenol

Modifications at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for derivatization, offering a straightforward handle for introducing a wide array of functional groups through well-established reactions.

Etherification and Esterification Reactions

The nucleophilic character of the phenoxide, formed upon deprotonation of the hydroxyl group, facilitates its reaction with various electrophiles to form ethers and esters. These reactions are fundamental for modifying the solubility, lipophilicity, and electronic properties of the molecule.

Etherification: Williamson ether synthesis is a common method for the etherification of phenols. The reaction of 4-((1E)-2-benzothiazol-2-ylvinyl)phenol with an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydride, yields the corresponding ether derivative. This strategy can be used to introduce simple alkyl chains or more complex moieties.

Esterification: The phenolic hydroxyl group can be readily acylated to form esters. Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. masterorganicchemistry.commasterorganicchemistry.com Alternatively, reaction with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) provides a high-yielding route to the desired esters. These reactions are often carried out under mild conditions. nih.gov

Table 1: Representative Etherification and Esterification Reactions of this compound Note: The following are illustrative examples based on standard phenolic derivatization methods.

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Etherification | CH3I, K2CO3, Acetone, reflux | 4-((1E)-2-(Benzothiazol-2-yl)vinyl)methoxybenzene |

| Esterification | (CH3CO)2O, Pyridine, room temperature | 4-((1E)-2-(Benzothiazol-2-yl)vinyl)phenyl acetate (B1210297) |

Introduction of Sensing Moieties

The phenolic hydroxyl group serves as a convenient attachment point for introducing moieties designed for chemical sensing applications. The inherent fluorescence of the benzothiazole (B30560) core can be modulated by the binding of an analyte to a receptor unit appended to the phenol (B47542).

Derivatization with specific recognition units, such as crown ethers for cation sensing or boronic acids for saccharide detection, can transform the parent molecule into a chemosensor. The binding event at the sensing moiety often leads to a change in the electronic properties of the fluorophore, resulting in a detectable change in the fluorescence emission spectrum (e.g., intensity, wavelength). This approach has been successfully employed in the design of fluorescent probes for various analytes.

Functionalization of the Benzothiazole Ring System

The benzothiazole ring, while relatively stable, can undergo functionalization through several synthetic strategies, allowing for the introduction of substituents that can further modulate the molecule's properties.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. wikipedia.orgmasterorganicchemistry.com In the case of the benzothiazole ring in this compound, the benzene (B151609) ring of the benzothiazole moiety is the primary site for electrophilic attack. The directing effects of the fused thiazole (B1198619) ring and any existing substituents will determine the regiochemical outcome of the substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.org For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the benzothiazole ring, likely at positions that are electronically activated. youtube.com

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Benzothiazole Ring Note: The regiochemistry is predicted based on general principles of electrophilic aromatic substitution on benzothiazole systems.

| Reaction Type | Reagents and Conditions | Potential Product(s) |

|---|---|---|

| Nitration | HNO3, H2SO4 | 4-((1E)-2-(Nitrobenzothiazol-2-yl)vinyl)phenol |

| Bromination | Br2, FeBr3 | 4-((1E)-2-(Bromobenzothiazol-2-yl)vinyl)phenol |

Metalation and Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these methods, the benzothiazole ring must first be functionalized with a suitable handle, typically a halogen. Halogenation of the benzothiazole ring, for example through electrophilic bromination, would provide a substrate for subsequent cross-coupling reactions.

Suzuki-Miyaura Coupling: A halogenated derivative of this compound could be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base to introduce new aryl or vinyl groups. rsc.org This strategy is highly versatile for the synthesis of complex molecular architectures.

Heck-Mizoroki Reaction: Alternatively, a halogenated benzothiazole derivative could undergo a Heck reaction with an alkene to introduce a new vinyl substituent. organic-chemistry.orgresearchgate.net This reaction is particularly useful for extending the conjugation of the system.

Reactions Involving the Vinyl Linkage

The vinyl bridge is another key site for chemical modification, although reactions at this position may compete with reactions at the other functional groups. The electron-rich nature of the vinyl group, being part of a styrenyl system, makes it susceptible to certain addition reactions.

Electrophilic addition of halogens (e.g., Br2) across the double bond is a possibility, although this may be complicated by concurrent substitution on the electron-rich phenolic ring. nih.gov Radical addition reactions, initiated by radical initiators, could also be employed to functionalize the vinyl linkage. Furthermore, under specific conditions, cycloaddition reactions could potentially engage the vinyl double bond. The specific reaction pathway would be highly dependent on the chosen reagents and reaction conditions.

Table 3: Potential Reactions at the Vinyl Linkage Note: These are illustrative examples of potential transformations.

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Halogenation | Br2, CCl4, dark | 4-(1,2-Dibromo-2-(benzothiazol-2-yl)ethyl)phenol |

Cycloaddition Reactions

The vinyl group in this compound can act as a dienophile or a 2π-electron component in cycloaddition reactions, providing a powerful tool for the construction of more complex, cyclic, and polycyclic structures.

[2+2] Cycloaddition: This type of cycloaddition involves the combination of two alkene units to form a four-membered cyclobutane (B1203170) ring. ru.nl These reactions are often promoted photochemically or under high pressure. The vinyl group of this compound could potentially undergo [2+2] cycloaddition with another alkene, leading to derivatives with a cyclobutane ring. This would introduce significant strain and a different stereochemical arrangement compared to the starting material.

Thia-Diels-Alder Reaction: A variation of the Diels-Alder reaction, the thia-Diels-Alder reaction, involves a sulfur-containing reactant. nih.gov While the vinyl group of the target molecule would typically act as the dienophile, related benzothiazole chemistry can involve the in-situ generation of reactive species that participate in such cycloadditions.

The table below outlines the general types of cycloaddition reactions applicable to the vinyl group of the target compound, based on established chemical principles.

| Cycloaddition Type | Reactant Partner | Product Skeleton | Typical Conditions | Reference |

| [4+2] Diels-Alder | Conjugated Diene | Substituted Cyclohexene | Thermal | wikipedia.orgmasterorganicchemistry.com |

| [2+2] Cycloaddition | Alkene | Substituted Cyclobutane | Photochemical or High Pressure | ru.nlresearchgate.net |

| Thia-Diels-Alder | Thioaldehyde or o-Quinone Methide | Sulfur-containing Heterocycle | Catalytic, Thermal | nih.gov |

Polymerization and Macromolecular Integration of this compound

The presence of a polymerizable vinyl group and a phenolic hydroxyl group allows for the integration of this compound into macromolecular structures through various polymerization techniques. The resulting polymers can exhibit unique optical, thermal, and electronic properties derived from the benzothiazole-phenol moiety.

Polymerization via the Vinyl Group: The vinyl group can undergo polymerization through free-radical, cationic, or anionic mechanisms, similar to other styrenic monomers. The choice of polymerization technique would depend on the desired polymer characteristics, such as molecular weight, polydispersity, and tacticity.

Free-Radical Polymerization: This is a common method for polymerizing vinyl monomers. It is typically initiated by thermal or photochemical decomposition of an initiator to generate free radicals.

Anionic and Cationic Polymerization: These methods can offer better control over the polymerization process, potentially leading to polymers with well-defined architectures.

Enzymatic Polymerization of the Phenolic Moiety: The phenolic group offers a handle for enzymatic polymerization. nih.gov Enzymes like peroxidases, in the presence of an oxidizing agent such as hydrogen peroxide, can catalyze the oxidative coupling of phenolic compounds. nih.gov This process generates phenoxy radicals that couple to form a polymer. This method is considered a green alternative to traditional polymerization techniques. nih.gov The polymerization of lignophenols, which are lignin-based macromonomers with phenolic groups, demonstrates the feasibility of this approach for complex phenolic structures. nih.gov

Incorporation into Existing Polymers: The compound can also be grafted onto existing polymer backbones. For example, it could be incorporated into polymers like poly(vinyl chloride) (PVC) through nucleophilic substitution reactions, introducing the benzothiazole functionality as a pendant group. nih.gov

The table below summarizes potential polymerization strategies for this compound.

| Polymerization Strategy | Reactive Group | Typical Method/Catalyst | Resulting Polymer Type | Reference |

| Vinyl Polymerization | Vinyl Group | Free-radical initiator (e.g., AIBN), Thermal/Photochemical | Homopolymer or Copolymer with a polyalkane backbone | General vinyl polymerization principles |

| Enzymatic Polymerization | Phenolic Hydroxyl Group | Peroxidase / H2O2 | Polyphenylene ether-type structure (cross-linked) | nih.govnih.gov |

| Grafting onto Polymers | Phenolic Hydroxyl Group | Nucleophilic substitution on a reactive polymer (e.g., PVC) | Polymer with pendant benzothiazolylvinylphenol units | nih.gov |

Advanced Functional Applications of 4 1e 2 Benzothiazol 2 Ylvinyl Phenol in Materials Science and Analytical Chemistry

Design and Application as Fluorescent Probes and Chemosensors

The inherent fluorescence of 4-((1E)-2-benzothiazol-2-ylvinyl)phenol and its derivatives, which can be modulated by the surrounding chemical environment, makes them excellent candidates for the design of fluorescent probes and chemosensors. These sensors operate on principles such as photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), and excited-state intramolecular proton transfer (ESIPT), allowing for the selective and sensitive detection of various analytes.

Metal Ion Sensing Mechanisms and Selectivity

Derivatives of this compound have been successfully employed as "turn-on" fluorescent sensors for various metal ions, most notably zinc (Zn²⁺) and aluminum (Al³⁺). The sensing mechanism often involves the chelation of the metal ion by the phenol (B47542) and benzothiazole (B30560) moieties. This binding event can disrupt non-radiative decay pathways, such as PET, and enhance fluorescence intensity through the CHEF effect.

For instance, a benzothiazole derivative incorporating an imidazopyridine unit has been shown to be a highly selective and sensitive "turn-on" fluorescent sensor for Zn²⁺. The addition of Zn²⁺ to a solution of the sensor leads to a significant increase in fluorescence intensity, with the fluorescence color shifting from blue to bright green. This response is attributed to the inhibition of the PET process upon complexation with Zn²⁺. The sensor exhibits a low detection limit of 2.36 x 10⁻⁸ M for Zn²⁺. nih.gov Similarly, a biphenyl-based benzothiazole derivative acts as a ratiometric and "turn-on" fluorescent sensor for Zn²⁺, with a detection limit as low as 0.25 ppm. nih.gov The selectivity of these sensors is a crucial aspect, with many derivatives showing a pronounced response to Zn²⁺ or Al³⁺ over other competing metal ions.

The table below summarizes the performance of some benzothiazole-based fluorescent sensors for metal ion detection.

| Sensor Derivative | Target Ion | Detection Limit | Fluorescence Change | Sensing Mechanism |

| Imidazopyridine-benzothiazole | Zn²⁺ | 2.36 x 10⁻⁸ M nih.gov | "Turn-on", Blue to Green | PET Inhibition nih.gov |

| Biphenyl-benzothiazole | Zn²⁺ | 0.25 ppm nih.gov | Ratiometric, "Turn-on" | CHEF |

| Quinoline-based Schiff base | Al³⁺ | 8.08 x 10⁻⁸ M nih.gov | "Turn-on", 41-fold enhancement | ESIPT, ICT nih.gov |

| Benzothiazole-thiosemicarbazone | Zn²⁺ | 37.7 nM arabjchem.org | Ratiometric, Orange to Green | ESIPT, CHEF arabjchem.org |

Anion Recognition and pH Sensing Capabilities

The utility of this compound derivatives extends to the detection of anions and changes in pH. The phenolic proton can be abstracted by basic anions, leading to a change in the electronic properties of the molecule and a corresponding change in its fluorescence. This deprotonation can enhance the ICT character, resulting in a visible color change and a modified fluorescence signal.

A supramolecular probe, 4-(2-phenyldiazenyl)-2-(benzothiazol-2-yl)phenol, has demonstrated selectivity towards acetate (B1210297) (AcO⁻) and fluoride (B91410) (F⁻) anions through both visual and absorption-based sensing. arabjchem.org The interaction is based on hydrogen bonding and subsequent deprotonation. The same study also reported the selective redox-based sensing of iodide (I⁻) ions. arabjchem.org Another study on a polymer containing a 2-(benzo[d]thiazol-2-yl)phenol moiety reported high selectivity for fluoride ion detection with a detection limit of 8 x 10⁻⁶ mol/L, operating through the cleavage of a Si-O bond. researchgate.net

Furthermore, the fluorescence of these compounds is often pH-dependent, making them effective pH sensors. The protonation state of the phenol group and the nitrogen atom in the benzothiazole ring can significantly influence the photophysical properties. A novel benzothiazole derivative has been developed as an acidic pH fluorescent probe with a linear response range from pH 3.44 to 6.46 and a pKa value of 4.23. researchgate.net The fluorescence enhancement in acidic conditions is attributed to the hindering of an enhanced PET process. Another benzothiazole-salt-based probe demonstrated a linear response to pH in the range of 5.75-7.00 with a pKa of 6.5, operating via an ICT mechanism. nih.govresearchgate.net

| Sensor Type | Analyte | Detection Range/Limit | Key Feature |

| Supramolecular Probe | AcO⁻, F⁻, I⁻ | - | Multi-recognition modes arabjchem.org |

| Polymer-based Sensor | F⁻ | 8 x 10⁻⁶ M researchgate.net | Si-O bond cleavage researchgate.net |

| Acidic pH Probe | H⁺ | pH 3.44 - 6.46 (pKa = 4.23) researchgate.net | PET inhibition researchgate.net |

| Ratiometric pH Probe | H⁺ | pH 5.75 - 7.00 (pKa = 6.5) nih.govresearchgate.net | ICT mechanism nih.govresearchgate.net |

| Benzothiazolium-based Probe | H⁺ | pH 8.70 - 7.20 (pKa = 8.04) researchgate.net | Mitochondrial pH sensing researchgate.net |

Viscosity and Polarity Sensing Probes

The fluorescence properties of certain styrylbenzothiazole (B8753269) derivatives are sensitive to the viscosity and polarity of their environment. This sensitivity arises from the ability of the molecule to undergo torsional motion in the excited state. In low-viscosity solvents, non-radiative decay through rotational or vibrational motion is efficient, leading to weak fluorescence. In more viscous environments, this motion is restricted, which closes the non-radiative decay channels and results in a significant enhancement of fluorescence intensity.

A benzothiazole-salt-based fluorescent probe has been shown to have the potential to detect changes in viscosity. nih.govresearchgate.net Another study developed a benzothiazole-based near-infrared fluorescent probe that can respond to changes in viscosity in addition to sensing SO₂ derivatives. nih.gov These "fluorescent rotors" are valuable tools for mapping micro-viscosity in biological systems, such as within living cells. The fluorescence intensity of these probes often shows a linear relationship with the logarithm of the solvent viscosity.

Integration into Optoelectronic Devices

The versatile electronic and photophysical properties of this compound and its derivatives make them promising materials for a variety of optoelectronic applications. Their ability to absorb and emit light, coupled with their tunable energy levels, allows for their integration into devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and non-linear optical (NLO) materials.

Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

In the realm of OLEDs, benzothiazole derivatives are utilized for their emissive properties. The color of the emitted light can be tuned by modifying the chemical structure of the molecule, which alters the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Pyrene-benzimidazole derivatives have been explored as blue emitters in OLEDs, with a non-doped device exhibiting an external quantum efficiency (EQE) of up to 4.3% and a luminance of 290 cd/m². nih.gov

| Device Type | Emissive Material | EQE (%) | Luminance (cd/m²) |

| OLED | Pyrene-benzimidazole derivative | 4.3 nih.gov | 290 nih.gov |

In the context of OSCs, benzothiadiazole-based polymers and small molecules have been investigated as electron acceptor materials due to their strong electron-withdrawing nature. A solution-processed OSC using a benzothiadiazole derivative as a non-fullerene acceptor achieved a power conversion efficiency (PCE) of 2.54%. scholaris.ca The development of novel donor and acceptor materials based on the benzothiazole scaffold continues to be an active area of research, with recent advancements pushing the efficiencies of organic solar cells to over 19%. dntb.gov.ua

Non-Linear Optical (NLO) Materials

The push-pull electronic structure of this compound, with its electron-donating phenol group and electron-accepting benzothiazole group, makes it a candidate for second-order non-linear optical (NLO) applications. NLO materials can alter the frequency of light passing through them, a property that is crucial for technologies such as frequency doubling in lasers and optical data storage.

The NLO response of these molecules is quantified by their first hyperpolarizability (β). Studies on arylthienyl-vinyl-benzothiazole derivatives have shown that the NLO properties are influenced by the electron-donor strength. A derivative with a methoxy (B1213986) group as the donor exhibited a high first hyperpolarizability of 1660 x 10⁻³⁰ esu, which is 40 times greater than that of the reference molecule p-nitroaniline (pNA). researchgate.net The thermal stability of these materials is also a critical factor for their practical application.

| NLO Chromophore | Donor Group | First Hyperpolarizability (β) (x 10⁻³⁰ esu) | Decomposition Temperature (Td) (°C) |

| Arylthienyl-vinyl-benzothiazole derivative | Methoxy | 1660 researchgate.net | 360 researchgate.net |

The ongoing research into this compound and its derivatives continues to unveil new possibilities for their application in materials science and analytical chemistry, promising further advancements in these fields.

Applications in Analytical Chemistry as Fluorescent Labels and Stains (Non-Biological/Clinical)

The unique photophysical properties of this compound and related benzothiazole derivatives have led to their development as versatile fluorescent labels and stains in non-biological and non-clinical analytical chemistry. These compounds are characterized by their ability to exhibit significant changes in their fluorescence characteristics—such as intensity, wavelength, and lifetime—in response to their local environment or upon interaction with specific analytes. This responsivity forms the basis of their application in sensitive and selective analytical methods.

Benzothiazole-based fluorescent probes are designed around mechanisms like photoinduced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), and intramolecular charge transfer (ICT). researchgate.net The introduction of specific functional groups onto the benzothiazole scaffold allows for the targeted detection of a wide array of analytes, including metal ions, anions, and small molecules. researchgate.net

Detection of Specific Analytes in Environmental Matrices

The detection of pollutants and other analytes in environmental samples is a critical area of analytical chemistry. Fluorescent chemosensors based on the benzothiazole framework offer a highly sensitive and selective means of identifying and quantifying such substances. These sensors can be engineered to interact with specific analytes, leading to a measurable change in their fluorescent output.

For instance, a benzothiazole-based chemosensor, (E)-2-(benzo[d]thiazol-2-yl)-5-((4-(diethylamino)-2-hydroxybenzylidene)amino)phenol (BZD), has been developed for the detection of hypochlorite (B82951) (ClO⁻) in water samples. nih.gov This sensor exhibits fluorescence quenching and a visible color change upon reaction with hypochlorite, enabling its detection. nih.gov The detection limit for hypochlorite using this fluorescent method was determined to be 1.74 μM. nih.gov The utility of this sensor was demonstrated in real water samples and through the use of test strips for rapid, on-site analysis. nih.gov

Similarly, other benzothiazole derivatives have been designed to detect metal ions in environmental matrices. A novel biphenyl-benzothiazole-based chemosensor has shown ratiometric and colorimetric responses to zinc (Zn²⁺), copper (Cu²⁺), and nickel (Ni²⁺) ions. acs.org This sensor displays a distinct color change from colorless to yellow in the presence of these ions, allowing for their visual detection. acs.org The selectivity of such sensors is a key advantage, as they can be designed to be insensitive to other common metal ions, thus reducing interference in complex environmental samples. acs.org

The development of these fluorescent probes represents a significant advancement in environmental monitoring, offering rapid, cost-effective, and highly sensitive alternatives to traditional analytical techniques.

| Analyte | Benzothiazole-Based Sensor | Detection Principle | Detection Limit | Application |

| Hypochlorite (ClO⁻) | (E)-2-(benzo[d]thiazol-2-yl)-5-((4-(diethylamino)-2-hydroxybenzylidene)amino)phenol (BZD) | Fluorescence quenching and colorimetric change | 1.74 μM (fluorescent) | Detection in water samples and on test strips nih.gov |

| Zinc (Zn²⁺), Copper (Cu²⁺), Nickel (Ni²⁺) | Biphenyl-benzothiazole derivative | Ratiometric and colorimetric response | Not specified | Detection of metal ions acs.org |

| Hydrazine (N₂H₄) | Benzothiazole and benzoindole-based probe | Not specified | Not specified | Environmental analysis and food testing rsc.org |

| Peroxynitrite (ONOO⁻) | Diphenyl phosphonate-functionalized benzothiazole (BS1) | "Turn-on" fluorescence | 12.8 nM | Detection in physiological and environmental samples nih.gov |

Imaging Applications in Materials Characterization

The fluorescent properties of benzothiazole derivatives are also harnessed for imaging and characterizing materials at the micro and nanoscale. When incorporated into polymers or other materials, these dyes can act as probes to report on the local environment, such as polarity, viscosity, and the presence of specific chemical species.

One notable application is in the development of light-emitting materials. Three structurally similar benzothiazole derivatives, N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1), N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2), and N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO), have been used to create a white light-emitting device. semanticscholar.orgresearchgate.net By doping these compounds into a polymethyl methacrylate (B99206) (PMMA) matrix, their individual blue-violet, green, and orange emissions combine to produce white light. semanticscholar.orgresearchgate.net This approach demonstrates the potential for using benzothiazole dyes in the fabrication of advanced optical materials. semanticscholar.orgresearchgate.net

Furthermore, the sensitivity of styryl benzothiazole dyes to their environment makes them suitable for studying the structure and properties of polymer blends. For example, polytellurophenes, which are π-conjugated polymers, have been blended with high-density polyethylene (B3416737) to create active layers in field-effect transistors. The use of such organometallic polymers aids in clarifying structure-property relationships in these multicomponent systems. researchgate.net While not a direct application of this compound, the principles of using fluorescent dyes for materials imaging are transferable.

The ability of these dyes to report on their surroundings can be utilized to visualize phase separation, domain structures, and other morphological features in a variety of materials, providing valuable insights for materials design and optimization.

Development of Supramolecular Assemblies Incorporating this compound

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to constructing complex and functional architectures from simpler building blocks. The incorporation of fluorescent dyes like this compound into supramolecular assemblies can lead to materials with novel photophysical properties and applications.

The self-assembly of molecular building blocks is a key concept in supramolecular chemistry. acs.org While specific research on the supramolecular assemblies of this compound is limited, the principles can be inferred from studies on related compounds. For instance, the self-assembly of sulfated dendritic peptide amphiphiles into one-dimensional rod-like structures has been reported. mdpi.com These assemblies can be influenced by factors such as ionic strength and can be designed to interact with biological targets. mdpi.com

In the context of benzothiazole derivatives, their ability to form organized structures through non-covalent interactions like hydrogen bonding and π-π stacking is crucial. These interactions can significantly alter the photophysical properties of the dye. For example, aggregation-induced emission (AIE) is a phenomenon where non-emissive molecules become highly fluorescent upon aggregation. mdpi.com This property has been observed in benzothiazole derivatives and is attributed to the restriction of intramolecular rotations in the aggregated state. mdpi.com

Mechanistic Insights into Molecular Interactions Involving 4 1e 2 Benzothiazol 2 Ylvinyl Phenol

Photoinduced Electron Transfer (PET) Mechanisms in Sensing Applications

Photoinduced Electron Transfer (PET) is a critical mechanism underpinning the function of many fluorescent chemosensors. In this process, the fluorescence of a fluorophore is quenched or enhanced upon interaction with an analyte due to the transfer of an electron between the fluorophore and a receptor unit. For sensors based on the benzothiazole (B30560) scaffold, the PET mechanism is a common design principle.

Typically, these sensors are constructed based on a "fluorophore-spacer-receptor" model. rsc.org In the case of 4-((1E)-2-benzothiazol-2-ylvinyl)phenol, the hydroxyphenyl-benzothiazole vinyl moiety acts as the fluorophore. When a receptor group is attached, the system's fluorescence can be modulated. In the absence of an analyte, photoexcitation of the fluorophore can be followed by electron transfer from a donor to the excited fluorophore (or from the excited fluorophore to an acceptor), a non-radiative pathway that quenches fluorescence. Upon binding of an analyte to the receptor, the electronic properties of the receptor are altered, which can inhibit the PET process and "turn on" the fluorescence.

Theoretical studies on probes derived from 2-(2′-hydroxyphenyl)-benzothiazole for detecting species like the fluoride (B91410) ion (F⁻) illustrate this principle. mdpi.com For instance, a probe (PBT) functionalized with a dimethylphosphinothionyl group exhibits quenched fluorescence. This quenching is attributed to a PET mechanism where, upon excitation, an electron is transferred from the electron-donating 2-(2′-hydroxyphenyl)-benzothiazole unit to the electron-accepting dimethylphosphinothionyl group. mdpi.com When F⁻ is introduced, it cleaves the O-P bond, removing the quenching group and restoring the fluorescence of the parent HBT chromophore. mdpi.com This turn-on response is a hallmark of PET-based sensing. The general mechanism can be described as follows:

Excitation: The fluorophore absorbs a photon and is promoted to an excited state.

Electron Transfer: In the "off" state, an electron is transferred between the fluorophore and a linked receptor/quencher, leading to non-radiative decay and fluorescence quenching.

Analyte Binding: The target analyte binds to the receptor.

PET Inhibition: Analyte binding alters the redox potential of the receptor, making the PET process energetically unfavorable.

Fluorescence Restoration: With the PET pathway blocked, the excited fluorophore returns to the ground state via radiative decay, emitting light and "turning on" the signal.

This bidirectional PET sensing has been demonstrated in various systems, such as 4-amino-1,8-naphthalimide-based sensors, where fluorescence is quenched upon recognition of anions. rsc.org The efficiency of PET processes is highly dependent on the solvent polarity and the nature of the linker connecting the fluorophore and receptor. nih.gov

Excited State Intramolecular Proton Transfer (ESIPT) Phenomena

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that occurs in molecules containing both a proton donor (like a hydroxyl group) and a proton acceptor (like a nitrogen atom) within the same structure, linked by an intramolecular hydrogen bond. nih.gov The compound this compound is a vinylogous analogue of 2-(2'-hydroxyphenyl)benzothiazole (HBT), a classic example of an ESIPT-capable molecule. The ESIPT process is responsible for the characteristic large Stokes shift (a significant separation between the absorption and emission maxima) observed in these compounds.

The ESIPT mechanism follows a four-step photophysical cycle: nih.gov

Photoexcitation: The ground-state enol (E) form, stabilized by an intramolecular hydrogen bond, absorbs a photon and transitions to the excited enol (E*) state.

Proton Transfer: In the excited state, the acidity of the phenolic proton and the basicity of the benzothiazole nitrogen increase significantly. This drives an ultrafast transfer of the proton from the hydroxyl group to the nitrogen atom, forming an excited-state keto (K*) tautomer. This transfer is often barrierless or has a very low energy barrier. mdpi.comrsc.org

Radiative Relaxation: The excited keto (K*) tautomer relaxes to its ground state (K) by emitting a photon, resulting in a large Stokes-shifted fluorescence.

Reverse Proton Transfer: The ground-state keto (K) form is unstable and rapidly undergoes a reverse proton transfer to regenerate the stable ground-state enol (E) form, completing the cycle.

Computational and experimental studies on HBT derivatives have provided deep insights into this process. Upon photoexcitation, the intramolecular hydrogen bond is strengthened, which facilitates the proton transfer. nih.govnih.gov The electronic nature of substituents on the phenyl ring can significantly influence the ESIPT emission. Electron-donating groups tend to cause a bathochromic (red) shift in the emission, while electron-withdrawing groups lead to a hypsochromic (blue) shift. rsc.org

| Substituent (R) | Electronic Effect | Impact on ESIPT Emission |

|---|---|---|

| –COOH | Electron-withdrawing | Hypsochromic (blue) shift |

| –H | Neutral | Reference |

| –CH₃ | Electron-donating | Bathochromic (red) shift |

| –OH | Electron-donating | Bathochromic (red) shift |

| –OCH₃ | Electron-donating | Bathochromic (red) shift |

The introduction of strong electron-donating groups, such as triphenylamine, has been shown to enhance the intramolecular hydrogen bond and promote the ESIPT process. rsc.org The position of the substituent also matters; a group in the para-position relative to the hydroxyl group generally has a greater impact on the excited-state intramolecular hydrogen bond than one in the meta-position. rsc.org

Aggregation-Induced Emission (AIE) Characteristics and Mechanisms

Many conventional fluorophores suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in high concentrations or in the aggregated state. In contrast, Aggregation-Induced Emission (AIE) is a phenomenon where certain molecules are non-emissive or weakly emissive in dilute solutions but become highly luminescent upon aggregation. nih.gov This property is highly valuable for applications in solid-state devices like organic light-emitting diodes (OLEDs) and for bio-imaging.

Derivatives of 2-(2'-hydroxyphenyl)benzothiazole have been shown to exhibit AIE characteristics. nih.gov The primary mechanism responsible for AIE in these and similar systems is the restriction of intramolecular motion (RIM), particularly the restriction of intramolecular rotation (RIR). nih.gov In dilute solutions, the excited-state energy of the molecule can be dissipated through non-radiative pathways, such as the rotational or vibrational motions of its components (e.g., the rotation of phenyl rings). nih.gov This free intramolecular motion quenches fluorescence.

When the molecules aggregate in a poor solvent or in the solid state, these intramolecular rotations are physically hindered. The confinement locks the molecule into a more rigid conformation, which blocks the non-radiative decay channels. researchgate.net This forces the excited-state energy to be released radiatively, resulting in a significant enhancement of fluorescence emission.

For HBT-based compounds, the AIE effect is often coupled with the ESIPT process. In the aggregated state, not only are intramolecular motions restricted, but the ESIPT process can also be facilitated, leading to strong keto-form emission. nih.gov Studies on related benzothiazole triads have shown that nanoaggregates form in solvent mixtures with high water fractions, leading to a dramatic increase in emission intensity. mdpi.com

| Solvent Composition (THF/Water) | Fluorescence Intensity | Observation |

|---|---|---|

| 100% THF | Very Low | Weakly emissive in dilute solution |

| 30% THF / 70% Water | Starts to Increase | Onset of aggregation and fluorescence |

| 10% THF / 90% Water | Maximum (11-fold increase) | Strong emission due to nanoaggregate formation |

The specific morphology of the aggregates can also influence the degree of emission enhancement, with different packing modes affecting the extent to which intramolecular motions are restricted. nih.gov

Intermolecular Hydrogen Bonding and π-π Stacking Interactions in Functional Systems

Beyond the intramolecular interactions that dictate its photophysics, this compound can engage in intermolecular non-covalent interactions, which are fundamental to its assembly into functional supramolecular structures and materials. The two most prominent interactions are hydrogen bonding and π-π stacking.

Intermolecular Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor. It can form strong intermolecular hydrogen bonds with suitable acceptor groups on neighboring molecules, such as the nitrogen atom of the benzothiazole ring or other functional groups in a complex system. nih.gov The formation of intermolecular hydrogen bonds can sometimes compete with the intramolecular hydrogen bond required for ESIPT. However, in larger assemblies or in polymer blends, these intermolecular links are crucial for creating stable, ordered structures. For example, studies on phenolic resins blended with polymers containing pyridine (B92270) rings (like poly(vinylpyridines)) show that strong intermolecular hydrogen bonds form between the phenolic hydroxyl group and the pyridine nitrogen. nsysu.edu.tw The strength of this interaction often dominates over the self-association of phenolic groups. nsysu.edu.tw

π-π Stacking Interactions: The planar aromatic rings of the benzothiazole and phenol (B47542) moieties are capable of engaging in π-π stacking interactions. These interactions arise from the electrostatic and dispersion forces between the electron clouds of aromatic systems and are critical for the packing of molecules in crystals and aggregates. scirp.org The stacking can occur in various geometries, including parallel-displaced and T-shaped arrangements. researchgate.net These interactions are known to influence the electronic properties of the involved molecules. For instance, π-π stacking has been shown to affect the acidity (pKa) of phenol. researchgate.net In the context of AIE, π-π stacking contributes to the formation of stable aggregates and helps restrict intramolecular motion. researchgate.net The interplay between hydrogen bonding and π-π stacking dictates the final supramolecular architecture and the collective properties of the material. In some crystal structures, molecules first form dimers via hydrogen bonds, and these dimers then assemble into larger motifs through π-π stacking interactions. researchgate.net

Future Research Directions and Emerging Opportunities for 4 1e 2 Benzothiazol 2 Ylvinyl Phenol

Development of Novel Synthetic Routes with Enhanced Efficiency

While established methods for the synthesis of benzothiazole (B30560) derivatives exist, future research will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic pathways for 4-((1E)-2-benzothiazol-2-ylvinyl)phenol and its analogues. Key areas for advancement include:

Catalyst Innovation: The exploration of novel catalysts could significantly enhance reaction yields and reduce reaction times. Research into heterogeneous catalysts, such as tin pyrophosphate (SnP2O7), has shown promise in the synthesis of benzothiazoles, offering high yields and the potential for catalyst reuse. nih.gov Future work could adapt these catalysts for the specific synthesis of vinyl-substituted benzothiazoles.

Green Chemistry Approaches: A shift towards greener synthetic methodologies is anticipated. This includes the use of environmentally benign solvents like water or ethanol, and energy-efficient reaction conditions, such as microwave-assisted synthesis. mdpi.com Microwave irradiation, for instance, has been shown to accelerate the synthesis of key intermediates for related benzothiazole compounds. mdpi.com

One-Pot Syntheses: The development of one-pot, multi-component reactions would streamline the synthetic process, reducing the need for isolation and purification of intermediates, thereby saving time, resources, and minimizing waste. researchgate.net

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Future Research Focus |

| Heterogeneous Catalysis | High yields, catalyst reusability, ease of separation. nih.gov | Development of catalysts with high selectivity for the vinyl-substituted product. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. mdpi.com | Optimization of microwave parameters for the specific target compound. |

| One-Pot Reactions | Reduced reaction steps, lower cost, less waste. researchgate.net | Design of novel one-pot procedures tailored for the synthesis of this compound. |

Exploration of Advanced Sensing Platforms and Multimodal Probes

The benzothiazole moiety is a well-established fluorophore, and its derivatives are extensively used in the development of fluorescent probes and sensors. mdpi.comnih.govnih.govrsc.orgmdpi.comnih.govresearchgate.net Future research on this compound is poised to capitalize on these properties, with a focus on:

Enhanced Sensitivity and Selectivity: Tailoring the molecular structure to enhance its sensitivity and selectivity towards specific analytes of interest, such as metal ions, anions, or biologically relevant molecules, will be a key research direction. nih.govnih.gov The phenolic hydroxyl group, in particular, can act as a recognition site.

Multimodal Probes: There is a growing demand for probes that can be detected through multiple modes (e.g., fluorescence and colorimetry) for more reliable and comprehensive analysis. The intrinsic chromophoric and fluorophoric nature of the compound makes it an excellent candidate for the development of such multimodal probes.

Real-Time Bioimaging: A significant area of opportunity lies in the application of this compound in bioimaging. Benzothiazole-based probes have been successfully employed for imaging various cellular components and processes, including mitochondria, biothiols, and peroxynitrite. mdpi.comnih.govnih.gov Future work could focus on modifying the structure of this compound to target specific organelles or to monitor dynamic biological events in living cells.

Table 2: Potential Sensing and Imaging Applications

| Application | Rationale | Future Research Focus |

| Heavy Metal Ion Detection | The nitrogen and sulfur atoms in the benzothiazole ring can act as chelating sites for metal ions, leading to changes in fluorescence. | Investigating the response to a wide range of environmentally and biologically important metal ions. |

| pH Sensing | The phenolic proton can be involved in pH-dependent photophysical changes, making the compound a potential pH sensor. nih.gov | Fine-tuning the pKa of the phenolic group to target specific pH ranges relevant to biological or industrial processes. |

| Cellular Imaging | The fluorescent nature and potential for targeted functionalization make it suitable for live-cell imaging. mdpi.comnih.gov | Development of derivatives with enhanced cell permeability and specific organelle targeting capabilities. |

Integration into Next-Generation Smart Materials

"Smart" materials that respond to external stimuli are at the forefront of materials science. The unique electronic and photophysical properties of this compound make it a promising building block for such materials. Future research could explore its integration into:

Photochromic Materials: Benzothiazole derivatives have been investigated for their photochromic properties, where they undergo a reversible color change upon exposure to light. rsc.orgsciforum.net This opens up possibilities for applications in optical data storage, molecular switches, and smart windows.

Stimuli-Responsive Polymers: Incorporating the compound into polymer matrices could lead to materials that change their properties (e.g., fluorescence, color, or shape) in response to stimuli such as light, heat, or chemical analytes. mdpi.com Benzothiazole-containing compounds have been used as sensitizers in photopolymerizable compositions, suggesting their potential role in creating light-responsive polymers. scispace.comresearchgate.net

Organic Light-Emitting Diodes (OLEDs): The luminescent properties of benzothiazole derivatives suggest their potential application as emitters in OLEDs. researchgate.net By tuning the molecular structure, it may be possible to achieve emission in different regions of the visible spectrum.

Machine Learning and AI in the Design and Prediction of this compound Properties

Predictive Modeling: ML models can be trained on existing data for benzothiazole derivatives to predict the photophysical and chemical properties of new, unsynthesized analogues. acs.orgmdpi.comresearchgate.netorientjchem.org This can significantly accelerate the discovery of compounds with optimized properties for specific applications, such as enhanced fluorescence quantum yield or specific analyte binding.

Generative Models for de Novo Design: AI-driven generative models can design entirely new molecules based on desired property criteria. acs.org This could lead to the discovery of novel benzothiazole-based structures with superior performance as sensors, imaging agents, or components of smart materials.

High-Throughput Virtual Screening: Computational screening of large virtual libraries of this compound derivatives can be performed to identify promising candidates for a particular application, such as drug discovery or materials science. nih.govcapes.gov.br This reduces the time and cost associated with experimental screening.

Table 3: Impact of AI and Machine Learning on Future Research

| AI/ML Application | Potential Outcome | Future Research Focus |

| Property Prediction | Rapid identification of derivatives with desired absorption/emission wavelengths, quantum yields, and binding affinities. acs.org | Development of robust and accurate models specifically trained on benzothiazole-vinyl-phenol scaffolds. |